3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one
Description
Properties
CAS No. |
36754-50-4 |
|---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C19H14O4/c1-11-18(17-9-12-5-3-4-6-15(12)23-17)19(20)14-8-7-13(21-2)10-16(14)22-11/h3-10H,1-2H3 |
InChI Key |
DYDALIYIOBJQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The preparation generally involves the following steps:
Formation of Benzofuran Derivative : The initial step often includes the synthesis of the benzofuran backbone, which can be achieved through the reaction of o-hydroxyacetophenone with chloroacetone or other suitable precursors.
Bromination : The synthesized benzofuran can be brominated using N-bromosuccinimide (NBS) in carbon tetrachloride to introduce bromomethyl derivatives.
Formation of Chromenone : The next stage involves cyclization reactions where the benzofuran derivative reacts with appropriate acetophenones under basic conditions to form the chromenone structure. This step may utilize various bases such as diisopropylamine or morpholine, often under microwave irradiation to enhance yields.
Final Modifications : Further modifications may include methoxylation at the 7-position and methylation at the 2-position on the chromenone ring, typically using methyl iodide or similar reagents under basic conditions.
Detailed Reaction Conditions
The following table summarizes key reaction conditions and yields reported in various studies for synthesizing 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one:
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| 1 | o-Hydroxyacetophenone + Chloroacetone | Variable | Formation of benzofuran backbone |
| 2 | NBS in CCl₄ | Variable | Bromination step |
| 3 | Acetophenone + Base (DIPA) under microwave (170 °C) | 88% | Optimal yield observed |
| 4 | Methyl iodide + Base (K₂CO₃) | Variable | Final methylation step |
Mechanistic Insights
The mechanism for synthesizing 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one typically involves an aldol condensation followed by cyclization reactions. The proposed mechanism can be summarized as follows:
Aldol Condensation : The initial reaction between acetophenones and benzofuran derivatives leads to an aldol product.
Cyclization : Subsequent cyclization occurs through intramolecular nucleophilic attack, forming the chromenone structure.
Functional Group Modifications : Final steps involve functional group modifications that enhance the biological activity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzofuran and chromenone compounds .
Scientific Research Applications
3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Chromenone Derivatives
The following table summarizes key structural analogs and their properties:
Key Comparative Analysis
Substituent Electronic Effects
- Electron-Donating Groups (e.g., Methoxy): The 7-methoxy group in the target compound may enhance electron density in the chromenone ring, improving stability and influencing π-π stacking interactions.
- Benzofuran vs.
Physicochemical Properties
- Solubility: Methoxy and benzyloxy groups (e.g., ) generally improve lipophilicity, whereas piperazine-propoxy chains () enhance water solubility. The target compound’s benzofuran and methoxy groups likely confer moderate lipophilicity.
- Molecular Weight and Bioavailability: The target compound (306.3 g/mol) falls within the acceptable range for oral bioavailability, unlike higher-molecular-weight analogs like (519.5 g/mol), which may face challenges in membrane permeability.
Biological Activity
3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one is a synthetic compound belonging to the chromone class, characterized by a unique combination of functional groups that confer significant biological activities. This article explores its biological activity, including antioxidant properties, antitumor effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzofuran moiety , a methoxy group , and a methyl group , contributing to its chemical reactivity and biological activity. The structural formula can be represented as:
Antioxidant Activity
Research indicates that 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one exhibits strong antioxidant activity . It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antitumor Properties
Several studies have highlighted the antitumor properties of this compound. It has demonstrated concentration-dependent antiproliferative effects on various tumor cell lines. For instance, derivatives of benzofuran compounds have shown selective cytotoxicity against breast cancer cell lines such as MDA-MB-231 and SK-BR-3 . The mechanisms of action may involve apoptosis induction and other cell death pathways.
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative potency of novel benzofuran derivatives, including 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one, against several cancer cell lines. Results indicated significant activity with IC50 values in the micromolar range, suggesting potential for further development as an anticancer agent .
- Mechanistic Studies : Mechanistic investigations revealed that certain derivatives induced apoptosis in cancer cells, while others operated through non-apoptotic pathways. This highlights the versatility of the compound's action mechanisms .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Ethoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one | Ethoxy group instead of methoxy | Exhibits different solubility and reactivity profiles |
| 7-Ethoxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one | Trifluoromethyl substitution | Enhanced biological activity due to electron-withdrawing effects |
| 7-Ethoxy-3-(4-methoxyphenoxy)-2-phenylchromen-4-one | Phenyl group instead of methyl | Potentially increased lipophilicity affecting bioavailability |
Future Directions
Given the promising biological activities exhibited by 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one, further research is warranted to explore its potential therapeutic applications. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Investigations : To elucidate the pathways involved in its antitumor effects.
- Formulation Development : To enhance bioavailability and therapeutic index.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 3-(1-benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Use solvent evaporation or diffusion to obtain high-quality crystals (e.g., triclinic space group P2₁/c observed in benzofuran derivatives) .
- Data Collection : Employ MoKα radiation (λ = 0.71073 Å) and a diffractometer (e.g., Bruker AXS) to measure reflection intensities.
- Structure Refinement : Use SHELXL for small-molecule refinement, which handles anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check for disorders (e.g., in isoxazole moieties ) and validate geometry using tools like PLATON.
Q. How can researchers verify the purity and identity of this compound during synthesis?
- Methodological Answer : Combine orthogonal analytical techniques:
- Chromatography : HPLC with UV detection (e.g., C18 column, methanol/water gradient) to confirm purity ≥95% .
- Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and benzofuran protons (δ ~6.5–7.8 ppm) .
- HR-MS : Match the exact mass (e.g., 440.12598836 for C₂₇H₂₀O₆ derivatives ) to theoretical values.
- Elemental Analysis : Validate empirical formulas (e.g., C₁₇H₁₁ClO₂ in related structures ).
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or GPCRs). Parameterize the benzofuran and chromenone moieties for π-π stacking and hydrogen bonding .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy position) with bioactivity data from PubChem BioAssay entries .
Q. What strategies resolve contradictions in crystallographic data between different derivatives of this compound?
- Methodological Answer :
- Comparative Analysis : Overlay structures (e.g., CIF files) to identify conformational differences. For example, triclinic vs. orthorhombic systems may arise from solvent polarity .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C—H···O vs. O—H···N bonds ) to explain packing variations.
- Thermal Ellipsoid Modeling : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion .
Q. How does the electronic structure of the benzofuran-chromenone system influence its spectroscopic properties?
- Methodological Answer :
- TD-DFT Calculations : Compute UV-Vis spectra (e.g., B3LYP/6-311+G(d,p)) to assign absorption bands (e.g., λmax ~300 nm for π→π* transitions) .
- NMR Chemical Shift Prediction : Apply gauge-including atomic orbital (GIAO) methods to correlate substituent effects (e.g., methoxy groups) with deshielding trends .
- Vibrational Analysis : IR/Raman spectroscopy combined with DFT to assign benzofuran ring vibrations (e.g., C=O stretch at ~1650 cm⁻¹) .
Data Contradiction and Reproducibility
Q. Why do synthetic yields vary significantly across reported protocols for this compound?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., Pd/C for cross-coupling ) and solvents (DMF vs. THF) to improve reproducibility.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., demethylated derivatives ).
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to pinpoint rate-limiting steps (e.g., cyclization vs. etherification) .
Q. How can researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Dose-Response Validation : Re-test IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) with standardized protocols .
- Metabolite Profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites influencing assay results .
- Target Deconvolution : Use CRISPR-Cas9 knockout models to confirm specificity (e.g., EGFR vs. VEGFR inhibition) .
Structural and Functional Insights
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodological Answer :
- Hydrogen Bonding : O—H···N and C—H···O interactions (e.g., in orthorhombic P2₁2₁2₁ systems) contribute to 3D networks .
- π-Stacking : Benzofuran and chromenone rings exhibit offset stacking (dihedral angles ~15°) .
- Halogen Bonding : In brominated derivatives, Br···O contacts (distance ~3.3 Å) enhance thermal stability .
Q. How can substituent modifications enhance the compound’s photophysical properties?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce –CF₃ at C2 to redshift fluorescence (e.g., λem ~450 nm) .
- Methoxy Positioning : 7-methoxy vs. 8-methoxy derivatives alter excited-state charge transfer efficiency .
- Conformational Locking : Incorporate methyl groups to reduce non-radiative decay (e.g., 2-methyl in chromenone ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
